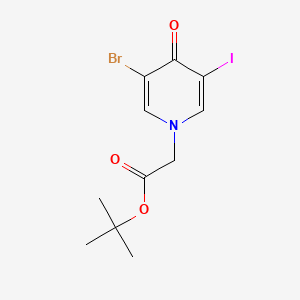
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3 and a molecular weight of 414.04 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group
准备方法
The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 3-amino-4-bromopyridine.
Bromination and Iodination: The amino group is protected, and the bromine and iodine atoms are introduced at the 3 and 5 positions of the pyridine ring, respectively.
Esterification: The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
化学反应分析
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
科学研究应用
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and has similar ester functional groups.
3-bromo-4-oxo-pyridine derivatives: These compounds share the pyridine ring structure and bromine substitution but differ in other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
生物活性
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure features a dihydropyridine core, which is known for its diverse biological activities. The presence of bromine and iodine substituents enhances its reactivity and potential interactions with biological targets.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells (FaDu) through the activation of apoptotic pathways, outperforming standard chemotherapeutic agents like bleomycin in certain assays .
- Neurological Effects : The compound has been investigated for its potential neuroprotective properties. Its ability to inhibit acetylcholinesterase suggests a possible role in treating neurodegenerative diseases such as Alzheimer's . The presence of the piperidine moiety is believed to enhance its interaction with neurotransmitter receptors.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Target/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Acetylcholinesterase Inhibition | Potential neuroprotective effects | |
| Cytotoxicity | Effective against various cancer lines |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to FaDu hypopharyngeal tumor cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Neuropharmacological Potential
Another investigation focused on the neuropharmacological aspects of the compound. It was found to exhibit significant inhibition of acetylcholinesterase activity, suggesting its potential usefulness in treating conditions characterized by cholinergic deficits, such as Alzheimer’s disease. The study highlighted the importance of further exploring its structure–activity relationship to optimize efficacy .
属性
分子式 |
C11H13BrINO3 |
|---|---|
分子量 |
414.03 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3 |
InChI 键 |
PPRULZYPLANPLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)C(=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















